molecular formula C16H28OSi B14620482 (2-Methylphenoxy)(tripropyl)silane CAS No. 59280-16-9

(2-Methylphenoxy)(tripropyl)silane

Cat. No.: B14620482
CAS No.: 59280-16-9
M. Wt: 264.48 g/mol
InChI Key: YCKZHOUAELQXLW-UHFFFAOYSA-N
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Description

(2-Methylphenoxy)(tripropyl)silane is an organosilicon compound that features a phenoxy group substituted with a methyl group at the 2-position and three propyl groups attached to a silicon atom. This compound is part of a broader class of organosilanes, which are known for their versatility in various chemical applications, including as coupling agents, surface modifiers, and intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylphenoxy)(tripropyl)silane typically involves the reaction of 2-methylphenol with tripropylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the phenoxide ion displaces the chloride ion from the silicon atom. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants. The use of automated systems ensures consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Methylphenoxy)(tripropyl)silane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and alcohols.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalyzed by acids or bases, often at elevated temperatures.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.

Major Products Formed

    Hydrolysis: Produces silanols and propanol.

    Condensation: Forms siloxane polymers.

    Substitution: Yields substituted phenoxy derivatives.

Scientific Research Applications

(2-Methylphenoxy)(tripropyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methylphenoxy)(tripropyl)silane involves the formation of stable Si-O bonds with various substrates. The phenoxy group provides a reactive site for further chemical modifications, while the propyl groups enhance the compound’s hydrophobicity and compatibility with organic matrices. The molecular targets include hydroxyl groups on surfaces, leading to the formation of strong covalent bonds and improved material properties .

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxyphenyl)trimethylsilane: Similar structure but with methoxy and trimethyl groups.

    (2-Chlorophenoxy)trimethylsilane: Contains a chlorophenoxy group instead of methylphenoxy.

    Triphenylsilane: Features phenyl groups instead of propyl groups.

Uniqueness

(2-Methylphenoxy)(tripropyl)silane is unique due to its specific combination of a methyl-substituted phenoxy group and tripropylsilane structure. This combination provides a balance of reactivity and stability, making it suitable for a variety of applications that require both hydrophobicity and chemical reactivity .

Properties

CAS No.

59280-16-9

Molecular Formula

C16H28OSi

Molecular Weight

264.48 g/mol

IUPAC Name

(2-methylphenoxy)-tripropylsilane

InChI

InChI=1S/C16H28OSi/c1-5-12-18(13-6-2,14-7-3)17-16-11-9-8-10-15(16)4/h8-11H,5-7,12-14H2,1-4H3

InChI Key

YCKZHOUAELQXLW-UHFFFAOYSA-N

Canonical SMILES

CCC[Si](CCC)(CCC)OC1=CC=CC=C1C

Origin of Product

United States

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